molecular formula C8H7N3O B8363699 (4-Ethynyl-pyridin-2-yl)-urea

(4-Ethynyl-pyridin-2-yl)-urea

Cat. No.: B8363699
M. Wt: 161.16 g/mol
InChI Key: LSONFQRKHQVIAP-UHFFFAOYSA-N
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Description

(4-Ethynyl-pyridin-2-yl)-urea is a chemical compound of significant interest in scientific research, particularly due to its hybrid structure which may confer dual functionality. The core of the molecule combines an ethynyl pyridine moiety, recognized for its utility in nitrification inhibition, with a urea linker, a key pharmacophore found in many therapeutic agents. This unique architecture makes it a valuable reagent for research and development in both agricultural and pharmaceutical fields. In agricultural chemistry, ethynyl pyridine compounds have demonstrated potent activity as nitrification inhibitors . When applied with nitrogen-based fertilizers such as urea or ammonium salts, this compound has the potential to slow the microbial conversion of ammonium to nitrate in the soil. This action can improve nitrogen use efficiency in crops, promote plant growth, and reduce environmental nitrogen losses . Concurrently, in pharmaceutical research, the pyridin-2-yl urea scaffold is a recognized structure in drug discovery. Pyridin-2-yl urea derivatives are being actively investigated as potent inhibitors of key kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), with IC50 values reaching the nanomolar range . Furthermore, pyridine-urea hybrid molecules are being explored for their cytotoxic activity against various cancer cell lines, including breast and colon cancers, positioning them as promising candidates in oncology research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

(4-ethynylpyridin-2-yl)urea

InChI

InChI=1S/C8H7N3O/c1-2-6-3-4-10-7(5-6)11-8(9)12/h1,3-5H,(H3,9,10,11,12)

InChI Key

LSONFQRKHQVIAP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC=C1)NC(=O)N

Origin of Product

United States

Scientific Research Applications

The compound (4-Ethynyl-pyridin-2-yl)-urea has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by comprehensive data and case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with an ethynyl substituent and a urea functional group. Its unique structure allows for various chemical reactions, including nucleophilic substitutions, which can facilitate the introduction of different substituents to enhance its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its structural features allow it to selectively bind to specific molecular targets, modulating their activity. For instance, compounds with similar structures have been studied for their roles in inhibiting kinases and other enzymes associated with disease processes.

Antiproliferative Activity

In vitro studies have demonstrated that this compound shows promising antiproliferative effects against various cancer cell lines. A notable study involved testing its derivatives against the National Cancer Institute's 60 human cancer cell lines, revealing that certain derivatives exhibited lethal effects on specific cancer types .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative ASK-MEL-5 (melanoma)5.0
Derivative BA498 (renal)7.5
Derivative CMDA-MB-468 (breast)6.0

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro tests indicate its effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL

Case Study 1: Cancer Research

A study focusing on structurally similar urea derivatives demonstrated significant cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance activity against specific cancer types, indicating that modifications to the this compound structure could lead to improved therapeutic efficacy .

Case Study 2: Enzyme Modulation

Another research effort explored the role of this compound as a sirtuin modulator. Sirtuins are involved in regulating cellular processes such as aging and metabolism; thus, compounds that can modulate their activity may have implications in treating age-related diseases and metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyridine Substituents

(a) 4-Amino-pyridin-2-yl-urea
  • Structural Differences: Replaces the ethynyl group with an amino (-NH₂) group.
  • Reduced steric hindrance may enhance binding to enzymatic targets, as observed in kinase inhibitors .
(b) 4-Methyl-pyridin-2-yl-urea
  • Structural Differences : Substitutes the ethynyl group with a methyl (-CH₃) group.
  • Lacks the ethynyl group’s capacity for covalent bonding or conjugation in synthetic pathways.
(c) 5-Ethynyl-pyridin-3-yl-urea
  • Structural Differences : Ethynyl group at the 5-position of a pyridin-3-yl ring.
  • Impact on Properties :
    • Altered electronic distribution due to ring position differences affects acidity/basicity of the pyridine nitrogen, influencing pH-dependent solubility .

Non-Pyridine Urea Analogues

(a) Benzylurea
  • Structural Differences : Replaces the pyridine ring with a benzene ring.
  • Impact on Properties :
    • Loss of pyridine’s nitrogen reduces polarity and hydrogen-bond acceptor capacity, diminishing interactions with polar targets .



    • Benzyl derivatives are commonly used in agrochemicals, highlighting urea’s versatility in diverse applications .

Key Comparative Data

Table 1: Physicochemical Properties of Selected Urea Derivatives

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Aqueous Solubility (mg/mL)
(4-Ethynyl-pyridin-2-yl)-urea 175.2 1.2 2 4 ~0.5 (predicted)
4-Amino-pyridin-2-yl-urea 152.1 -0.3 3 5 ~12.8
4-Methyl-pyridin-2-yl-urea 151.2 0.9 2 4 ~2.3
Benzylurea 136.2 0.7 2 3 ~8.5

Notes: LogP values and solubility are extrapolated from similar compounds in agricultural and medicinal studies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (4-Ethynyl-pyridin-2-yl)-urea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin by reviewing primary literature (e.g., peer-reviewed journals) for analogous urea derivatives to identify viable synthetic routes, such as nucleophilic substitution or condensation reactions. Optimize conditions (e.g., solvent, temperature, catalysts) using design-of-experiment (DoE) frameworks to assess yield and purity. Validate intermediates via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Cross-reference protocols with databases like Reaxys or SciFinder to ensure reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, with deuterated solvents to avoid signal interference. For crystallographic analysis, use single-crystal X-ray diffraction (SCXRD) and refine structures using programs like SHELXL . Assign peaks in mass spectrometry (MS) by comparing experimental isotopic patterns with theoretical simulations. Always include error margins and R-factors in crystallographic data reporting .

Q. How should researchers conduct a literature review to identify knowledge gaps for this compound?

  • Methodological Answer : Use tertiary sources (e.g., review articles) to map existing studies, then query secondary databases (e.g., Web of Science, PubMed) with keywords like "pyridinyl-urea derivatives" or "ethynyl-substituted ureas." Filter results by publication date and impact factor to prioritize authoritative studies. Critically evaluate sources for methodological rigor, noting inconsistencies in synthetic protocols or spectral assignments .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data for this compound derivatives be resolved?

  • Methodological Answer : Perform comparative analysis of raw data (e.g., NMR chemical shifts, SCXRD unit-cell parameters) across studies to identify outliers. Use statistical tools like principal component analysis (PCA) to cluster datasets and detect systematic errors. Re-examine experimental conditions (e.g., crystallization solvents, spectrometer calibration) and validate findings via independent techniques (e.g., Fourier-transform infrared spectroscopy (FTIR) for functional groups) .

Q. What strategies ensure robust validation of this compound’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (e.g., heat, humidity, light) as per ICH guidelines. Monitor degradation via HPLC-UV/Vis and quantify impurities using calibration curves. For kinetic analysis, apply Arrhenius equations to extrapolate shelf-life. Document raw data in appendices and processed results in main text, ensuring SI units and significant figures are consistent .

Q. How can SHELXL be leveraged to address challenges in refining the crystal structure of this compound?

  • Methodological Answer : For twinned or low-resolution crystals, use SHELXL’s TWIN/BASF commands to model twin domains and improve R-values. Employ restraints (e.g., DFIX, SIMU) for disordered ethynyl or pyridinyl moieties. Validate hydrogen-bonding networks using PLATON’s ADDSYM tool and visualize voids with Mercury. Archive CIF files with the Cambridge Structural Database (CSD) to enhance transparency .

Q. What methodologies are critical for reconciling discrepancies in computational vs. experimental data for this compound?

  • Methodological Answer : Compare density functional theory (DFT)-optimized geometries with SCXRD data using root-mean-square deviation (RMSD) metrics. Adjust computational parameters (e.g., basis sets, solvation models) to align theoretical NMR shifts with experimental values. Use Bland-Altman plots to quantify bias between methods and report confidence intervals .

Data Management and Reporting

Q. How should raw and processed data be managed to ensure reproducibility in studies involving this compound?

  • Methodological Answer : Store raw spectra, chromatograms, and diffraction images in FAIR-compliant repositories (e.g., Zenodo). For processed data, include metadata (e.g., instrument settings, software versions) in supplementary materials. Use version-control systems (e.g., Git) for computational scripts and adhere to Crystallographic Information Framework (CIF) standards for structural data .

Q. What frameworks are recommended for ethical reporting of negative or inconclusive results?

  • Methodological Answer : Disclose failed syntheses or ambiguous spectral data in dedicated "Experimental Challenges" sections. Use null hypothesis significance testing (NHST) to contextualize non-significant findings. Cite pre-registered protocols (e.g., on Open Science Framework) to demonstrate transparency and mitigate publication bias .

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